molecular formula C21H18ClN3O4 B2948547 3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2137517-20-3

3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2948547
CAS No.: 2137517-20-3
M. Wt: 411.84
InChI Key: COAZNNHPIIKAGL-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorenyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by chlorination to introduce the chlorine atom at the 4-position. The fluorenyl group can be introduced through a reaction with fluorenyl chloride, and the carboxylic acid moiety can be added using appropriate carboxylation methods.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as infections or inflammatory conditions.

  • Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular functions.

Comparison with Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)propanoic acid

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

  • 3-(4-Chloro-1H-pyrazol-1-yl)-2-aminopropanoic acid

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-13-9-23-25(10-13)11-19(20(26)27)24-21(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZNNHPIIKAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=C(C=N4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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